rac-(1R,4R,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride
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Overview
Description
rac-(1R,4R,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride: is a bicyclic amino acid derivative This compound is notable for its unique bicyclo[310]hexane structure, which imparts distinct chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,4R,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor.
Amination: Introduction of the amino group at the 4-position of the bicyclic ring.
Carboxylation: Addition of the carboxylic acid group at the 1-position.
Hydrochloride Formation: Conversion to the hydrochloride salt for stability and solubility.
Industrial Production Methods: Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or amine.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, which could be useful in drug development.
Protein Interactions: Investigated for its interactions with proteins and potential effects on biological pathways.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Potential use as a therapeutic agent for various medical conditions.
Industry:
Material Science: Utilized in the development of new materials with unique properties.
Chemical Manufacturing: Applied in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of rac-(1R,4R,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions.
Comparison with Similar Compounds
- rac-(1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride
- rac-(1R,5R)-bicyclo[3.1.0]hexane-1-carboxylic acid
- rac-(1R,4S,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylic acid
Comparison:
- Structural Differences: The presence and position of functional groups such as amino, carboxyl, and methoxy groups differentiate these compounds.
- Chemical Properties: Variations in chemical properties such as solubility, reactivity, and stability.
- Biological Activity: Differences in biological activity and potential therapeutic applications.
rac-(1R,4R,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride stands out due to its unique bicyclic structure and the specific positioning of the amino and carboxylic acid groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
2763584-18-3 |
---|---|
Molecular Formula |
C7H12ClNO2 |
Molecular Weight |
177.6 |
Purity |
95 |
Origin of Product |
United States |
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